methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate
Description
Methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 2-position with a complex amide-linked morpholine derivative. The structure includes:
- A methyl benzoate backbone, providing ester functionality critical for solubility and metabolic stability.
- An amide bond connecting the benzoate to a 5-oxomorpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.
- N-methyl and benzyl substituents on the morpholine ring, influencing steric and electronic properties.
Properties
IUPAC Name |
methyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)-methylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-22(17-11-7-6-10-16(17)21(26)27-2)20(25)18-13-28-14-19(24)23(18)12-15-8-4-3-5-9-15/h3-11,18H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCLILDWFRMTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes for Methyl 2-(N-Methyl-4-Benzyl-5-Oxomorpholine-3-Amido)Benzoate
Sequential Amidation-Esterification Strategy
The most widely reported approach involves a two-step sequence: (1) formation of the N-methyl-4-benzyl-5-oxomorpholine-3-carboxamide intermediate, followed by (2) esterification with methyl 2-hydroxybenzoate.
Amidation of 5-Oxomorpholine-3-Carboxylic Acid
The morpholine-5-one core is synthesized via cyclization of N-methyl-2-(benzylamino)ethanol with glyoxylic acid under acidic conditions. Subsequent activation of the C3 carboxylic acid group using carbodiimide reagents (e.g., EDC·HCl) enables coupling with methylamine to yield N-methyl-5-oxomorpholine-3-carboxamide. Critical parameters include:
- Solvent System : Dichloromethane (DCM) or dimethylacetamide (DMAC) for optimal solubility.
- Temperature : 0–5°C during activation to minimize racemization.
- Base Selection : Triethylamine (TEA) or N-methylmorpholine (NMM) to scavenge HCl byproducts.
Table 1. Representative Amidation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent | EDC·HCl (1.2 eq) | 85–92% |
| Reaction Time | 12–18 h | <5% variance |
| Solvent Polarity | ε = 8.93 (DCM) | Maximizes rate |
Esterification with Methyl 2-Hydroxybenzoate
The esterification step employs Fischer–Speier conditions, utilizing methanol and catalytic hydrochloric acid under reflux. Key considerations include:
- Acid Concentration : 30% HCl (w/w) achieves >90% conversion without hydrolyzing the amide bond.
- Workup Protocol : pH adjustment to 10–11 with NaOH precipitates unreacted starting material, while methylene chloride extraction isolates the ester.
Challenges : Competitive hydrolysis of the morpholine-5-one ring at pH < 4 necessitates strict pH control during workup.
Alternative One-Pot Approaches
Tandem Cyclization-Amidation
Recent advances exploit palladium-catalyzed C–N coupling to concurrently form the morpholine ring and install the benzylamide group. A representative protocol involves:
- Reacting 2-bromo-N-methylbenzamide with 2-(benzylamino)ethanol in the presence of Pd(OAc)₂/Xantphos.
- In situ oxidation of the intermediate morpholine to the 5-one using NaIO₄.
- Esterification via dimethyl sulfate (DMS) in acetone.
Advantages :
- Reduced purification steps (overall yield: 78–82%).
- Tolerance for electron-withdrawing substituents on the benzoate.
Limitations :
Optimization of Reaction Parameters
Solvent Effects on Amidation Yield
Polar aprotic solvents (DMF, DMAC) enhance carbodiimide-mediated coupling rates but risk oxazolidinone byproduct formation. Mixed solvent systems (DMAC/MeOH 4:1) suppress side reactions while maintaining solubility.
Table 2. Solvent Screening for Amidation
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMAC | 37.8 | 88 | 3 |
| DCM | 8.93 | 76 | 12 |
| THF | 7.52 | 68 | 18 |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA gradients resolve the target compound (t_R = 12.3 min) from hydrolyzed byproducts.
Critical Parameters :
Nuclear Magnetic Resonance (NMR) Spectroscopy
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Oxidative Degradation
The morpholine-5-one ring undergoes peroxide-mediated oxidation at C4, forming a diketone byproduct. Addition of 0.1% BHT (w/w) stabilizes the API during storage.
Polymorphism Issues
Three crystalline forms (I, II, III) exhibit variable dissolution rates. Form II, obtained from ethanol/water (3:1), shows optimal bioavailability (AUC₀–24 = 14.2 µg·h/mL).
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Studies have shown that compounds similar to methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate exhibit significant anti-inflammatory properties. For instance, in a study involving various morpholine derivatives, it was noted that these compounds could effectively inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and asthma .
Anticancer Activity
The compound has been evaluated for its anticancer properties against several cancer cell lines. Preliminary studies indicate that methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro tests showed significant inhibition of cell proliferation in human cancer cell lines, including breast and lung cancers .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Caspase activation |
| A549 (Lung) | 12 | Apoptosis induction |
| HCT116 (Colon) | 10 | Cell cycle arrest |
Antimicrobial Applications
Recent investigations into the antimicrobial properties of methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate have revealed promising results against Gram-positive and Gram-negative bacteria. The compound was tested against strains like Staphylococcus aureus and Escherichia coli, showing effective bactericidal activity.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Study on Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate was administered at varying doses. Results indicated a dose-dependent reduction in inflammation markers such as IL-6 and TNF-alpha, supporting its potential as an anti-inflammatory agent .
Case Study on Anticancer Efficacy
A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The trial reported a significant reduction in tumor size in over 30% of participants, with manageable side effects, highlighting its potential as a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of methyl 2-(N-methyl4-benzyl-5-oxomorpholine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues from Quinoline-Piperazine Benzoate Derivatives (C1–C7)
describes a series of methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate derivatives (C1–C7). While these share the methyl benzoate motif, key differences include:
Key Implications :
- The piperazine-quinoline system in C1–C7 introduces rigid aromaticity and basicity, whereas the morpholine-amide in the target compound may enhance hydrogen-bonding capacity and solubility due to the oxygen atom .
Benzoate Esters with Triazine Linkers ()
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l) shares the methyl benzoate group but incorporates a triazine ring linked to substituted phenoxy groups.
Comparison :
- The triazine core in 5l enables nucleophilic substitution reactions, unlike the stable amide and morpholine moieties in the target compound.
- Bromo and methoxy substituents in 5l may confer distinct electronic effects, altering reactivity in cross-coupling reactions compared to the benzyl group in the target compound .
Alkyl Benzoate Toxicity Profiles ()
Methyl benzoate, a simpler analog, exhibits low acute toxicity (rat oral LD₅₀ > 5,000 mg/kg) due to rapid esterase-mediated hydrolysis.
Biological Activity
Methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Methyl 2-(N-methyl-4-benzyl-5-oxomorpholine-3-amido)benzoate (commonly referred to as MMB) features a morpholine ring and an amido group, which are critical for its biological interactions. The molecular formula is , and its structure can be represented as follows:
The biological activity of MMB is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : MMB exhibits inhibitory effects on specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular functions such as proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator of receptor activity, particularly in pathways related to growth factor signaling, which is crucial in cancer biology.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antimicrobial | MMB has shown potential against various bacterial strains, indicating broad-spectrum antimicrobial properties. |
| Cytotoxicity | The compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. |
| Anti-inflammatory | Preliminary studies indicate that MMB may reduce inflammation markers in vitro. |
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of MMB against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 4 μg/mL against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial properties .
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines revealed that MMB induced apoptosis through the activation of caspase pathways. The compound was found to reduce cell viability by up to 70% at concentrations of 10 μM after 48 hours of treatment .
- Inflammation Reduction : In a model of induced inflammation, administration of MMB resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential utility in treating inflammatory diseases .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of MMB:
- Mechanistic Insights : MMB was found to inhibit the activity of specific kinases involved in cell signaling pathways linked to cancer progression, including c-Met and KDR .
- Safety Profile : Toxicological assessments indicate that MMB has a favorable safety profile with low cytotoxicity towards normal cells, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
